

exploring the chemical properties of LY294002

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Compound of Interest

Compound Name: LY294002

Cat. No.: B1683991

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An In-Depth Technical Guide to the Chemical Properties of **LY294002**

Introduction

LY294002 is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks)[1][2]. As the first synthetic molecule developed to inhibit this critical enzyme family, it has become an invaluable research tool for elucidating the role of the PI3K/Akt/mTOR signaling pathway in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism[3][4]. While it is a powerful inhibitor, it is essential for researchers to recognize that **LY294002** is not entirely selective for PI3Ks and can influence other cellular targets[1][3]. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **LY294002** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

LY294002, with the IUPAC name 2-(Morpholin-4-yl)-8-phenyl-4H-1-benzopyran-4-one, is a morpholine-containing chemical compound[1]. Its properties make it more stable in solution than other PI3K inhibitors like Wortmannin, which acts irreversibly[1][5].

Property	Value	Source
Chemical Formula	C ₁₉ H ₁₇ NO ₃	[1][6]
Molar Mass	307.349 g/mol	[1][6]
CAS Number	154447-36-6	[6][7]
Appearance	Off-white solid	[2]
Purity	≥98%	[2][6]

Solubility and Storage

Proper handling and storage of **LY294002** are critical to maintain its potency and ensure experimental reproducibility.

Property	Value	Source
Solubility	Soluble in DMSO (≥15.37 mg/mL) and Ethanol (≥13.55 mg/mL). Insoluble in water.	[5][7][8]
Stock Solution Prep.	For a 10 mM stock, reconstitute 1.5 mg in 488 µl DMSO. For a 50 mM stock, reconstitute 1.5 mg in 98 µl DMSO.	[9]
Storage	Store lyophilized or in solution at -20°C, desiccated. The lyophilized form is stable for 24 months.	[7][9]
Solution Stability	Once in solution, use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.	[7][9]

Mechanism of Action and Target Selectivity

LY294002 functions as an ATP-competitive inhibitor, binding to the kinase domain of PI3Ks[2][10]. While it is a broad-spectrum inhibitor of Class I PI3Ks, it also demonstrates activity against other related and unrelated kinases. This lack of complete selectivity is a crucial consideration in experimental design[1][3].

Primary Targets: PI3K Isoforms

LY294002 effectively inhibits multiple isoforms of Class I PI3K.

Target	IC ₅₀ Value (μM)	Source
PI3Kα (p110α)	0.5 - 0.73	[5][11]
PI3Kβ (p110β)	0.31 - 0.97	[5][11]
PI3Kδ (p110δ)	0.57 - 1.06	[5][11]
PI3Kγ (p110γ)	6.60	[12]
General PI3K	1.40	[1][2][7]

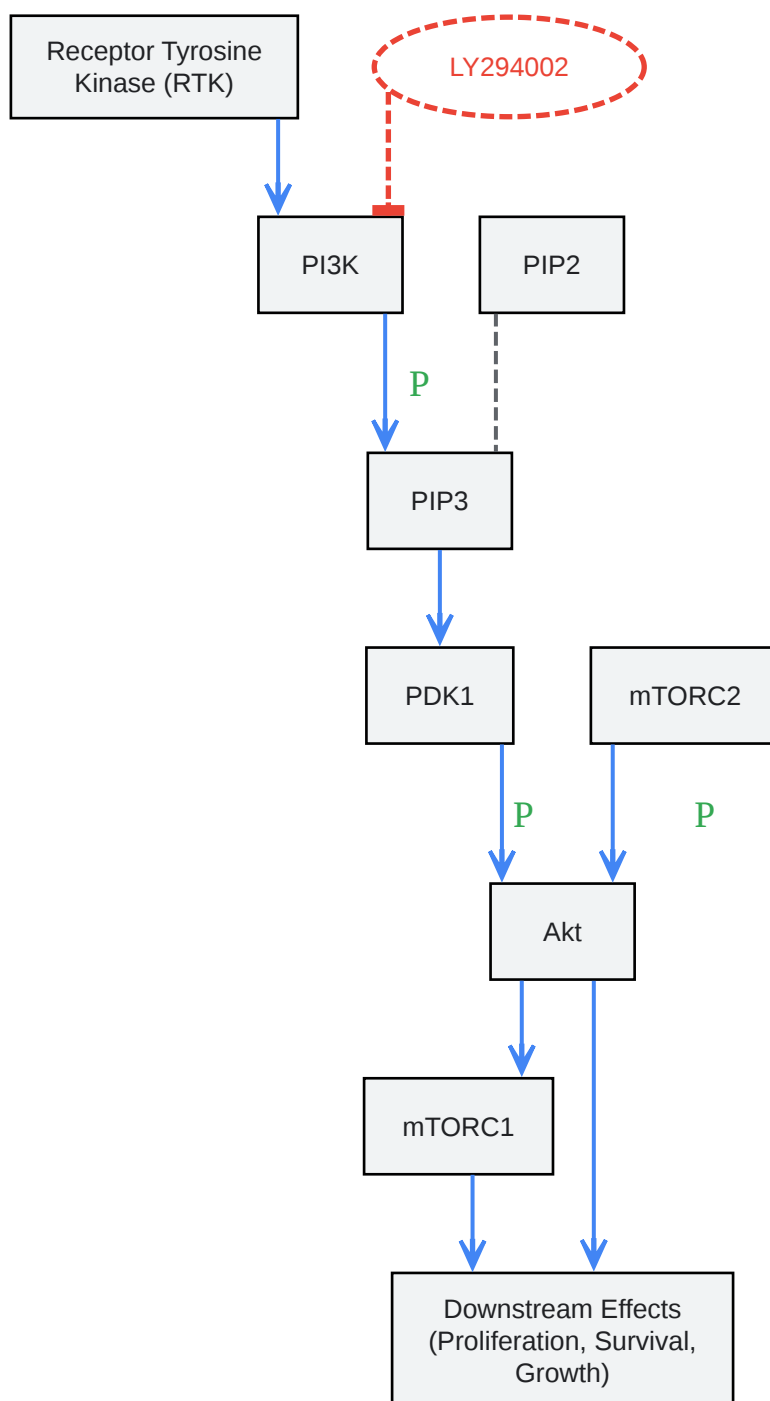
Off-Target Kinase Activity

LY294002 is known to inhibit other kinases, which can lead to PI3K-independent effects.

Off-Target	IC ₅₀ Value	Source
CK2 (Casein Kinase 2)	98 nM	[5][11]
DNA-PK	1.4 μM	[11][12]
mTOR	2.5 μM	[5]
Pim-1	Inhibited	[3][5]
BET Bromodomains	Inhibited (at ≥10 μM)	[1][8]

Signaling Pathway Inhibition

LY294002 exerts its biological effects primarily by blocking the PI3K/Akt/mTOR pathway. This inhibition prevents the phosphorylation and activation of Akt, a key downstream effector, which in turn affects numerous cellular processes.



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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of **LY294002**.

Inhibition of this pathway by **LY294002** leads to decreased phosphorylation of Akt (at Ser473), which subsequently prevents the activation of downstream targets[5][7]. This can induce a G1 phase cell cycle arrest, inhibit cell proliferation, and promote apoptosis[5][12].

Experimental Protocols

Detailed methodologies are crucial for the effective use of **LY294002** in research.

In Vitro PI3K Kinase Assay (Radiometric)

This protocol determines the IC₅₀ of **LY294002** on purified, recombinant PI3K enzymes.

Methodology:

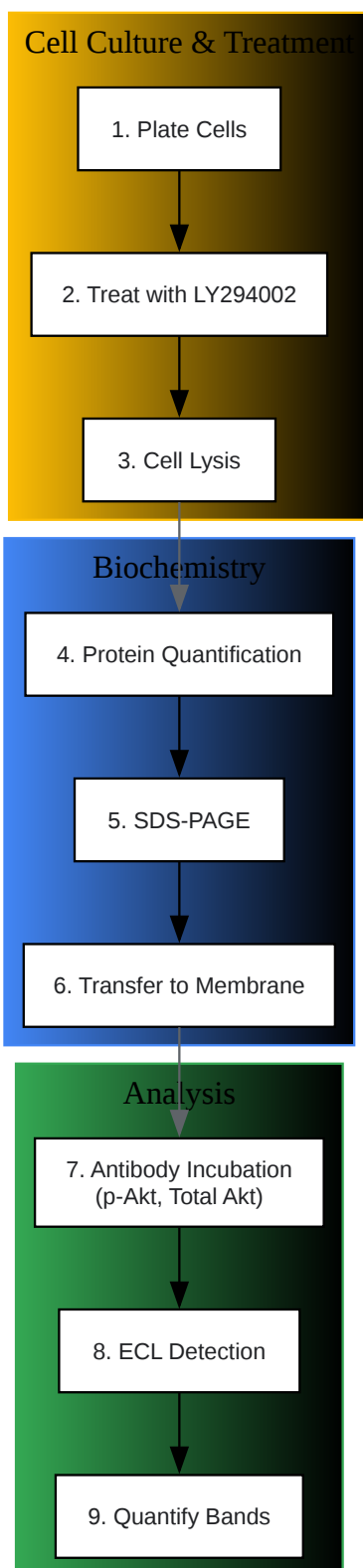
- **Reaction Setup:** Prepare a reaction mixture containing purified recombinant PI3K enzyme, a lipid substrate (e.g., phosphatidylinositol), and a buffer solution.
- **Inhibitor Addition:** Add varying concentrations of **LY294002** (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
- **Initiate Reaction:** Start the kinase reaction by adding [γ -³²P]ATP (e.g., 1 μ M ATP)[3][5].
- **Incubation:** Incubate the reaction for 1 hour at room temperature (24°C)[3][5].
- **Termination:** Stop the reaction by adding a solution like PBS[3][5].
- **Detection:** Separate the radiolabeled lipid product from the unincorporated [γ -³²P]ATP using thin-layer chromatography (TLC) or lipid extraction.
- **Quantification:** Quantify the amount of radiolabeled product using a phosphorimager or scintillation counting.
- **Data Analysis:** Plot the percentage of kinase inhibition against the logarithm of the **LY294002** concentration. Determine the IC₅₀ value using a sigmoidal dose-response curve fit[3][5].

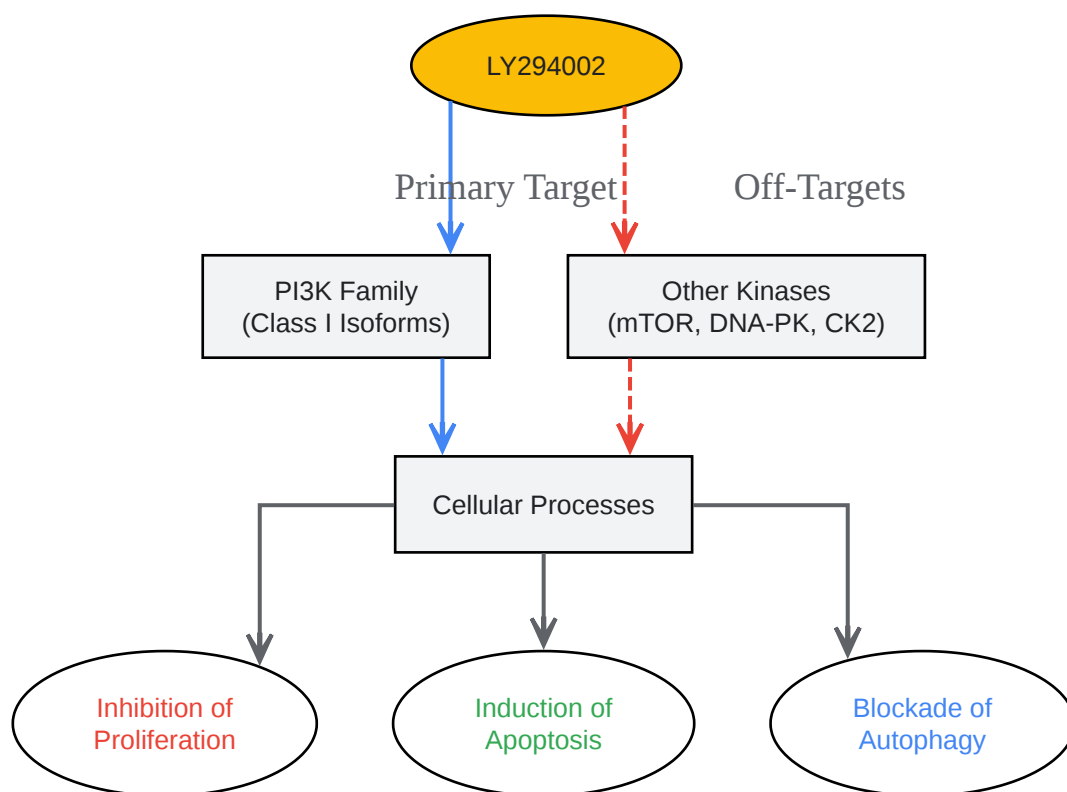
Western Blot for Akt Phosphorylation

This protocol assesses the effect of **LY294002** on the PI3K pathway activity within cultured cells by measuring the phosphorylation status of Akt.

Methodology:

- Cell Culture: Plate cells (e.g., human cancer cell lines) and grow to desired confluency[13].
- Treatment: Pre-treat cells with **LY294002** at various concentrations (e.g., 10-50 μ M) for a specified duration (typically 1-2 hours) before stimulation[7][14][15].
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation[16].
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE: Separate 20-40 μ g of protein from each sample on an SDS-polyacrylamide gel[16].
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[16].
- Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C. Also, probe separate blots or strip and re-probe for total Akt and a loading control (e.g., β -actin or GAPDH)[16][17].
- Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[16].
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Analysis: Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.





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